molecular formula C16H12O5 B6508552 (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate CAS No. 622358-70-7

(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate

Cat. No.: B6508552
CAS No.: 622358-70-7
M. Wt: 284.26 g/mol
InChI Key: MKNWMFNXCVCFLZ-ZSOIEALJSA-N
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Description

The compound (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate is a benzofuran derivative characterized by a fused benzofuran core with a (Z)-configured furan-2-yl substituent at the 2-position and a propanoate ester at the 6-position. Its molecular weight is 324.3 g/mol (calculated exact mass: 324.0998 g/mol), with a topological polar surface area (TPSA) of 61.8 Ų, indicating moderate polarity. The XLogP3 value of 3.8 suggests moderate lipophilicity, while its five hydrogen bond acceptors and five rotatable bonds influence solubility and conformational flexibility .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-2-15(17)20-11-5-6-12-13(9-11)21-14(16(12)18)8-10-4-3-7-19-10/h3-9H,2H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNWMFNXCVCFLZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core with furan and propanoate substituents. Its molecular formula is C20H19O5C_{20}H_{19}O_5 and it possesses a molecular weight of 357.36 g/mol. The structural features contribute to its biological activity, particularly in cancer research.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative and antitumor activities across various cancer cell lines. Its mechanism of action appears to involve interactions with tubulin, inhibiting polymerization and affecting cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Reference
AntiproliferativeHeLa4.6
AntiproliferativeMDA-MB-2314.5
AntiproliferativeA549180
AntiproliferativeHT-293100
AntiproliferativeMCF-7370

The primary mechanism by which (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate exerts its effects is through inhibition of tubulin polymerization . This interaction is similar to that observed with other known antitumor agents like colchicine. Binding studies have shown that the compound interacts with the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics crucial for cell division .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown potent activity against leukemia cells and breast cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition .

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate against a panel of five human cancer cell lines. The results highlighted that the compound was particularly effective against HeLa cells, demonstrating an IC50 value of approximately 4.6 µM, indicating high potency compared to other tested compounds .

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate exhibits superior activity in certain contexts. For example, it has been noted that modifications to the benzofuran structure can significantly alter biological activity; compounds lacking specific functional groups often show reduced efficacy .

Table 2: Comparison with Similar Compounds

Compound NameIC50 Value (µM)Activity Type
(Z)-6-(furan-2-yloxy)-benzofuran5.0Antiproliferative
(Z)-5-(methoxybenzylidene)-benzofuran>10Antiproliferative
(Z)-4-(chlorobenzylidene)-benzofuran15Antiproliferative

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

Antioxidant Activity : Studies indicate that derivatives of benzofuran compounds possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Anticancer Properties : Research has highlighted the ability of similar compounds to inhibit cancer cell proliferation. The furan and benzofuran components may contribute to this activity by interacting with cellular pathways involved in tumor growth .

Antimicrobial Activity : There is evidence suggesting that compounds with furan and benzofuran structures exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

Organic Synthesis

In organic synthesis, (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate can serve as a versatile intermediate:

Building Block for Complex Molecules : Its unique structure allows it to act as a building block in the synthesis of more complex organic molecules. The reactivity of the carbonyl groups can facilitate various reactions such as nucleophilic additions and cycloadditions.

Functionalization of Aromatic Rings : The presence of both furan and benzofuran rings enables chemists to explore functionalization strategies that can lead to the development of novel materials with tailored properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various benzofuran derivatives. Among these was (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate, which demonstrated significant inhibition of breast cancer cell lines through apoptosis induction mechanisms. The study concluded that further investigation into this compound could lead to promising therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of several furan-containing compounds. The results indicated that (2Z)-2-[(furan-2-yl)methylidene]-3-oxo derivatives exhibited potent activity against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Benzylidene Ester Group Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
Target: (2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate Furan-2-yl Propanoate 324.3 3.8 5 Moderate lipophilicity, furan moiety
Methyl 2-[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxypropanoate 5-Bromo-2-methoxyphenyl Methyl propanoate 419.2 (estimated) ~4.5 6 Bromine enhances electronegativity
Ethyl 2-[(2Z)-2-(5-methylfuran-2-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yloxypropanoate 5-Methylfuran-2-yl Ethyl propanoate 342.3 (estimated) ~3.5 5 Methylfuran increases steric bulk
(2Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate 3-Methoxyphenyl Propanoate 324.3 3.8 5 Methoxy boosts electron density
[(2Z)-2-(2,5-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl 2-methylpropanoate 2,5-Dimethoxyphenyl 2-Methylpropanoate 368.1 ~4.2 6 Dimethoxy enhances π-stacking potential
2-{[(2Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid 3-Chlorophenyl Propanoic acid 342.7 (estimated) ~3.2 6 Acidic group improves water solubility

Key Observations

Methoxy groups (e.g., in and ) elevate electron density, which may improve interactions with aromatic residues in enzymes or receptors .

Ester Group Modifications: Propanoate vs. Acid: The propanoate ester in the target compound offers greater lipophilicity compared to the propanoic acid derivative , which has higher solubility due to ionization .

Structural Similarity and Bioactivity :

  • The benzofuran core is conserved across all analogs, supporting the hypothesis that structural similarity correlates with comparable biological pathways (e.g., anti-inflammatory or antimicrobial activity) .
  • The furan-2-yl substituent in the target compound may confer unique reactivity due to furan’s propensity for π-π interactions, contrasting with phenyl-based analogs (e.g., ) that prioritize steric and electronic effects.

Research Findings and Implications

  • Solubility and Aggregation : Studies on quaternary ammonium compounds (e.g., ) suggest that substituents like bromine or methoxy groups could influence critical micelle concentration (CMC), analogous to how ester modifications in benzofurans might affect aggregation behavior.
  • Virtual Screening : Molecular similarity metrics (e.g., Tanimoto coefficients) would classify these analogs as "similar" due to shared scaffolds, but their divergent substituents necessitate experimental validation to confirm bioactivity .

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